molecular formula C10H14O2 B1588559 1,4-Bis(2-hydroxyethyl)benzene CAS No. 5140-03-4

1,4-Bis(2-hydroxyethyl)benzene

Cat. No. B1588559
CAS RN: 5140-03-4
M. Wt: 166.22 g/mol
InChI Key: LBZZJNPUANNABV-UHFFFAOYSA-N
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Description

1,4-Bis(2-hydroxyethyl)benzene, also known as 1,4-Benzenediethanol or 1,4-Phenylenediethanol, is a chemical compound with the molecular formula C10H14O2 . It appears as a white to almost white powder or crystal .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(2-hydroxyethyl)benzene consists of a benzene ring with two hydroxyethyl groups attached at the 1 and 4 positions . The molecular weight is 166.22 .


Physical And Chemical Properties Analysis

1,4-Bis(2-hydroxyethyl)benzene is a solid at 20 degrees Celsius . It has a melting point range of 86.0 to 90.0 degrees Celsius . The boiling point is 193 degrees Celsius at 11 mmHg .

Scientific Research Applications

Synthesis and Material Properties

  • Polyetherimide Synthesis : 1,4-Bis(2-trifluoromethyl-4-aminophenoxy)benzene, related to 1,4-Bis(2-hydroxyethyl)benzene, is used to synthesize novel fluorine-containing polyetherimide, characterized by FTIR and DSC technologies, exhibiting distinct material properties (Yu Xin-hai, 2010).

  • Bridged Polysilsesquioxane Precursor : As a precursor for bridged polysilsesquioxane, 1,4-Bis(triethoxysilyl)benzene (a compound similar to 1,4-Bis(2-hydroxyethyl)benzene) demonstrates specific hydrolysis behavior, contributing to the synthesis of advanced materials (Hitomi Saito et al., 2011).

  • Low Surface Energy Materials : A derivative of 1,4-Bis(2-hydroxyethyl)benzene is utilized in creating cyanate ester–silica hybrid nanomaterials with potential applications in microelectronics and optoelectronics due to their hydrophobicity and low surface free energy (S. Devaraju et al., 2013).

Photophysical and Electrochemical Applications

  • Luminescent Materials : Compounds derived from 1,4-Bis(2-hydroxyethyl)benzene, such as 1,4-bis(2-(2-hydroxyphenyl)benzimidazol-1-ylmethyl)benzene, show potential in the development of luminescent materials with applications in various fields (B. Shankar et al., 2014).

  • Energy Transfer in Water-Soluble Oligomers : Derivatives of 1,4-Bis(2-hydroxyethyl)benzene are important in synthesizing water-soluble conjugated oligomers, which demonstrate significant fluorescence energy transfer properties, relevant for DNA hybridization assays (B. Liu et al., 2003).

Polymer and Composite Synthesis

  • Polyenaminonitrile Precursor : Hydroxy-substituted polyenaminonitrile, synthesized from a compound similar to 1,4-Bis(2-hydroxyethyl)benzene, serves as a precursor for polybenzoxazole, indicating its utility in the development of high-performance polymers (J. H. Kim & Jae Gwan Lee, 2001).

  • Green Fluorophores : 1,4-Bis(2-hydroxyethyl)benzene-related compounds are explored for creating green fluorophores with high fluorescence emission and photostability, useful in imaging applications and displays (Teruo Beppu et al., 2015).

  • Solid-State Emission Modulation : Alkoxyphenyl derivatives of 1,4-Bis(2-hydroxyethyl)benzene exhibit aggregation-induced emission (AIE) activity, important for modulating solid-state emission in materials science (P. An et al., 2010).

Safety And Hazards

When handling 1,4-Bis(2-hydroxyethyl)benzene, it’s important to avoid dust formation and contact with skin, eyes, or clothing . Ensure adequate ventilation and use personal protective equipment .

Future Directions

While specific future directions for 1,4-Bis(2-hydroxyethyl)benzene are not mentioned in the available resources, it’s worth noting that compounds like this are often used in the synthesis of other chemicals . Therefore, future research may focus on exploring new synthesis methods or applications for this compound.

properties

IUPAC Name

2-[4-(2-hydroxyethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-7-5-9-1-2-10(4-3-9)6-8-12/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBZZJNPUANNABV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407516
Record name 1,4-Benzenediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(2-hydroxyethyl)benzene

CAS RN

5140-03-4
Record name 1,4-Benzenediethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of (4-carboxymethylphenyl)acetic acid (1.0 g, 5.15 mmol) in THF (100 mL) was slowly added borane dimethyl sulfide (2.3 mL, 30.9 mmol) and the resulting mixture was stirred overnight (˜18 hours). The reaction was then quenched by slowly adding 1N HCl (100 mL). The resulting mixture was then extracted with EtOAc (3×100 mL). The combined organic layers were washed with saturated NaCl (1×100 mL), dried over magnesium sulfate, filtered and the solvent removed under reduced pressure to provide 750 mg of the title intermediate (87% yield), which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

Borane-methyl sulfide complex (2M solution in tetrahydrofuran, 80 mL) was added over 20 min to a stirred solution of 2,2′-(1,4-phenylene)diacetic acid (10.20 g) in tetrahydrofuran (100 mL) cooled in an ice bath. After 16 h, the reaction mixture was carefully quenched with methanol (40 mL). The solution was evaporated in vacuo and the resulting gum was partitioned between ethyl acetate and saturated aqueous ammonium chloride. The ethyl acetate solution was separated, dried over magnesium sulphate, filtered and evaporated in vacuo to give the subtitled compound as gum. Yield 8.64 g.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
LDW Djouonkep, CT Tamo, BE Simo, N Issah… - Molecules, 2023 - mdpi.com
Volatile global oil prices, owing to the scarcity of fossil resources, have impacted the cost of producing petrochemicals. Therefore, there is a need to seek novel, renewable chemicals …
Number of citations: 2 www.mdpi.com
L Kalvoda - Collection of Czechoslovak Chemical …, 1973 - cccc.uochb.cas.cz
The C-ribofuranosylation of 1, 2-dimethoxybenzene, 1, 4-dimethoxybenzene, 1, 2, 3-trimethoxybenzene, 1, 4-bis (2-bromoethoxy) benzene, 1, 3, 5-trimethylbenzene, and l, 4-…
Number of citations: 39 cccc.uochb.cas.cz
A Pellis, S Weinberger, M Gigli, GM Guebitz… - European Polymer …, 2020 - Elsevier
In the present work, the biocatalyzed synthesis of a series of aromatic-aliphatic polyesters based on the aliphatic diesters dimethyl succinate, dimethyl adipate and dimethyl sebacate …
Number of citations: 24 www.sciencedirect.com
J Charalambous - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter focuses on side-chain halogenated alkylbenzenes. Several ring substituted 1,4-bis (chloromethyl)benzenes are obtained by direct dichloromethylation …
Number of citations: 4 www.sciencedirect.com
JE Carlson - 1993 - ir.library.oregonstate.edu
The photohydrodebromination of brominated paracyclophanes was studied to help elucidate the possible mechanistic pathways leading to product for bromoarenes in general. Several …
Number of citations: 0 ir.library.oregonstate.edu
S Durganala - 2011 - rave.ohiolink.edu
Polyurethanes are known to be the largest fuel loads which can easily ignite and once it ignites, lead to flashover, burning at fast rates. In the presence of fire these foams have a …
Number of citations: 8 rave.ohiolink.edu
GE Spilman - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 1 search.proquest.com
C Sun, X Bu, T Yang, C Qiao, X Ji, F Tao… - ACS Applied Polymer …, 2023 - ACS Publications
Waterborne polyurethane (WPU) with degradability is critical to the environment. Especially, degradable WPU with high mechanical strength and flame retardancy features various …
Number of citations: 2 pubs.acs.org
PUAI Fernando - 2019 - search.proquest.com
The main aim of this dissertation was to design and synthesize molecular probes with ease to be used in medical and environmental applications. The first chapter focuses on a novel …
Number of citations: 2 search.proquest.com
TR Newhouse, X Li, MM Blewett… - Journal of the …, 2012 - ACS Publications
A detailed stereomechanistic analysis has led to the design of a new tetradentate ligand for the enantioselective Ti(IV)-catalyzed oxidation of unsymmetrical sulfides to sulfoxides with …
Number of citations: 28 pubs.acs.org

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